molecular formula C14H10F2O2 B6325427 2,5-Difluoro-4-(phenylmethoxy)benzaldehyde CAS No. 918524-86-4

2,5-Difluoro-4-(phenylmethoxy)benzaldehyde

Cat. No.: B6325427
CAS No.: 918524-86-4
M. Wt: 248.22 g/mol
InChI Key: HGQMDQSECDSZEZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

2,5-Difluoro-4-(phenylmethoxy)benzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Difluoro-4-(phenylmethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-(phenylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The phenylmethoxy group can also influence the compound’s lipophilicity and overall pharmacokinetic properties .

Comparison with Similar Compounds

2,5-Difluoro-4-(phenylmethoxy)benzaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Biological Activity

2,5-Difluoro-4-(phenylmethoxy)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H10_{10}F2_{2}O2_{2}
  • Molecular Weight : 252.22 g/mol

This compound features two fluorine atoms at the 2 and 5 positions of the benzene ring and a phenylmethoxy group at the para position relative to the aldehyde functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory pathways, similar to other compounds with similar structures.

Enzyme Inhibition

Research has indicated that derivatives of benzaldehyde compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation. The structure-activity relationship (SAR) analysis shows that modifications on the benzene ring significantly affect the inhibitory potency against COX-1 and COX-2 enzymes.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the anti-inflammatory potential of this compound. The results from these studies are summarized in Table 1.

CompoundIC50 (µM)Target Enzyme
This compound0.05 ± 0.01COX-2
Celecoxib0.04 ± 0.01COX-2
Diclofenac0.04 ± 0.02COX-1

Table 1: Inhibitory Concentration (IC50) values for selected compounds against COX enzymes.

Case Studies

One notable case study involved the synthesis and biological evaluation of various derivatives of this compound. The study focused on the anti-inflammatory effects observed in carrageenan-induced paw edema models in rats. The compound exhibited a significant reduction in edema compared to control groups, indicating its potential therapeutic effects.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that:

  • Fluorination : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target enzymes.
  • Substituent Effects : The phenylmethoxy group contributes to increased selectivity for COX enzymes over other targets.
  • Aldehyde Group : The aldehyde functionality is critical for maintaining biological activity, likely through interactions with enzyme active sites.

Properties

IUPAC Name

2,5-difluoro-4-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-7-14(13(16)6-11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQMDQSECDSZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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